molecular formula C21H21F3N2O4S B2471288 8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946262-10-8

8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2471288
CAS RN: 946262-10-8
M. Wt: 454.46
InChI Key: XZRHNYFPAVZCTB-UHFFFAOYSA-N
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Description

8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H21F3N2O4S and its molecular weight is 454.46. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has shown that certain diazaspirodecane derivatives possess significant anticonvulsant activity. For instance, 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated for their anticonvulsant properties, revealing a notable protective effect against seizures (Madaiah et al., 2012).

Synthesis and Structural Studies

The synthesis and structural analysis of diazaspirodecane derivatives contribute significantly to our understanding of their chemical properties and potential applications. One study focused on the synthesis of various diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, providing insights into their molecular structures (Farag et al., 2008). Another study investigated the synthesis, characterization, and hypoglycemic activity of 3-(arylsulfonyl)spiroimidazolidine-2,4-diones, contributing to the understanding of their biological activity (Iqbal et al., 2012).

Crystallographic and Quantum Chemical Studies

Crystallographic and quantum chemical studies of spirohydantoin-based compounds have been conducted to understand their molecular interactions and structures. For instance, the impact of fluorination on cyclohexane-5-spirohydantoin derivatives was assessed through these methods, providing valuable information on their supramolecular architectures (Simić et al., 2021).

Supramolecular Arrangements

The study of supramolecular arrangements in cyclohexane-5-spirohydantoin derivatives has revealed the influence of substituents on their molecular structure and crystal packing. This research contributes to the understanding of how molecular modifications can affect the overall properties of these compounds (Graus et al., 2010).

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O4S/c1-14-13-15(5-6-16(14)22)31(28,29)26-11-12-30-21(26)7-9-25(10-8-21)20(27)19-17(23)3-2-4-18(19)24/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRHNYFPAVZCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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